N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring and a benzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-phenylacrolein with thiosemicarbazide to form the thioxothiazolidinone ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can exhibit different biological activities and are often used in further research and development .
Scientific Research Applications
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has shown that it may have potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer’s. The compound also interacts with cellular pathways related to inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and benzamide derivatives, such as:
- 2-thioxo-4-thiazolidinone
- N-phenylbenzamide
- 3-phenyl-2-thioxo-4-thiazolidinone
Uniqueness
What sets N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide apart is its unique combination of a thioxothiazolidinone ring and a benzamide moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H20N2O4S. The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, including condensation reactions and cyclization processes that yield the desired thiazolidin structure.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its thiazolidin core.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. A study on structurally related compounds demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound might exhibit similar mechanisms, warranting further investigation.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for compounds with similar thiazolidin structures. For example, certain derivatives have shown IC50 values in the low micromolar range for AChE inhibition, indicating their potential as neuroprotective agents . The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring significantly influence inhibitory potency.
In Vitro Studies
In vitro studies on related compounds have shown promising results. For instance, a series of thiazolidin derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values below 1 μM. This highlights the potential of this compound in treating neurodegenerative diseases such as Alzheimer's .
Case Study: Neuroprotective Effects
A specific case study investigated the neuroprotective effects of a thiazolidin derivative in an animal model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function as measured by behavioral tests like the Morris water maze, alongside biochemical analyses showing reduced oxidative stress markers in brain tissue .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-Oxo-5-(3-phenyallylidene)-2-thioxothiazolidin) | Thiazolidin core | Antimicrobial, anticancer |
4-(5-Benzylidene-4-oxo-2-thioxothiazolidin) | Benzylidene group | Strong antimicrobial activity |
6-Fluoro-indazole derivatives | Indazole structure | Potent anticancer activity |
This table summarizes some structurally related compounds and their respective biological activities, emphasizing the potential of N-((E)-4-oxo-5-((E)-3-phenyallylidene)-2-thioxothiazolidin-3-y)benzamide in pharmacological applications.
Properties
IUPAC Name |
N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-17(15-11-5-2-6-12-15)20-21-18(23)16(25-19(21)24)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHBKVHUMZPLY-NJKRNUQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.